molecular formula C9H11ClN2O2S B11796456 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid

5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid

Cat. No.: B11796456
M. Wt: 246.71 g/mol
InChI Key: FFMSRRNNNPCONZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a piperidine group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid typically involves the condensation of appropriate thiazole precursors with piperidine derivatives. One common method involves the reaction of 2-aminothiazole with piperidine and chloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and biocides

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine group can enhance the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Uniqueness: The presence of the chlorine atom and the piperidine group in 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications. Its structural features contribute to its stability, reactivity, and potential therapeutic effects .

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

5-chloro-2-piperidin-1-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H11ClN2O2S/c10-7-6(8(13)14)11-9(15-7)12-4-2-1-3-5-12/h1-5H2,(H,13,14)

InChI Key

FFMSRRNNNPCONZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(S2)Cl)C(=O)O

Origin of Product

United States

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